molecular formula C12H14N2 B6151897 8-propylquinolin-5-amine CAS No. 1863003-97-7

8-propylquinolin-5-amine

Cat. No.: B6151897
CAS No.: 1863003-97-7
M. Wt: 186.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propylquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-propylquinolin-5-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Propylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

8-Propylquinolin-5-amine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-propylquinolin-5-amine involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. This inhibition leads to the disruption of cellular processes in pathogens, making it an effective antimicrobial and anticancer agent . The compound can also act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical modifications and the development of novel compounds with improved biological activities .

Properties

CAS No.

1863003-97-7

Molecular Formula

C12H14N2

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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